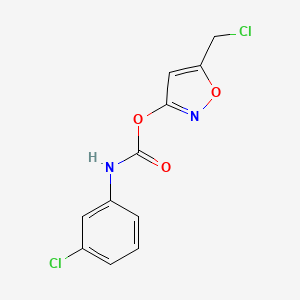![molecular formula C15H24ClN5O2 B2993566 Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate CAS No. 2377030-94-7](/img/structure/B2993566.png)
Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate” is a chemical compound with the CAS Number: 2377034-61-0 . It has a molecular weight of 313.79 . It is in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl-4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . In another example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H20ClN5O2/c1-13(2,3)21-12(20)17-9-4-6-19(7-5-9)11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,17,20) . The InChI key is DCDFKRVSCMHLAC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.79 . It is in powder form and is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Heterocyclic chemistry is a central part of organic chemistry and encompasses a wide variety of compounds, including several that are biologically active and can be used in the treatment of diseases .
Antimicrobial Activity
Research has shown that derivatives of 1,3,5-triazine, which is a part of the compound’s structure, exhibit antimicrobial activity. This makes it a valuable compound for developing new antimicrobial agents that can be effective against a range of bacteria and fungi .
Antibacterial Applications
The antibacterial properties of 1,3,5-triazine derivatives have been explored, with studies indicating that they can be effective against both Gram-positive and Gram-negative bacteria. This opens up possibilities for the compound’s use in creating new antibacterial drugs .
Cancer Research
Compounds containing the 1,3,5-triazine moiety have been investigated for their potential use in cancer treatment. The compound’s ability to interact with various biological targets makes it a candidate for the development of anticancer therapies .
Drug Discovery and Development
EN300-7446651 can be used as a building block in drug discovery and development. Its unique structure allows for the creation of novel compounds with potential therapeutic effects, making it an important asset in pharmaceutical research .
Material Science
The compound’s structural features make it suitable for applications in material science, particularly in the development of new polymers and coatings that require specific chemical properties for enhanced performance .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN5O2/c1-15(2,3)23-14(22)21-8-5-6-11(7-9-21)20(4)13-18-10-17-12(16)19-13/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUWVULDZIMXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C2=NC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

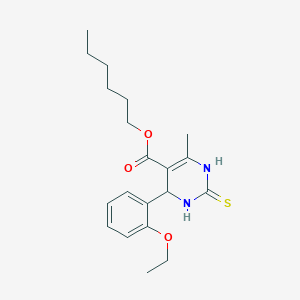
![4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole](/img/structure/B2993485.png)

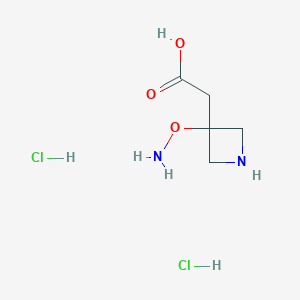
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2993493.png)
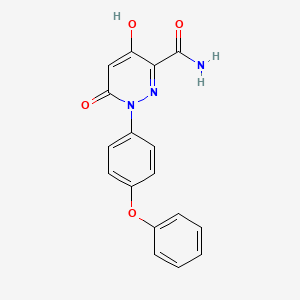
![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)

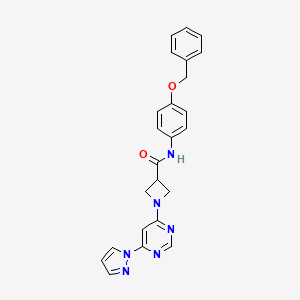
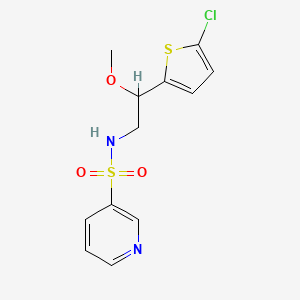

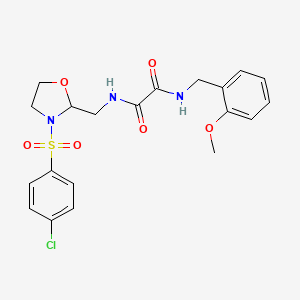
![N-(4-bromophenyl)-2-(2-(3,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2993504.png)
